molecular formula C13H15N B1617944 1-(2-isopropylphenyl)-1H-pyrrole CAS No. 77503-16-3

1-(2-isopropylphenyl)-1H-pyrrole

Cat. No. B1617944
CAS RN: 77503-16-3
M. Wt: 185.26 g/mol
InChI Key: HWNVOWVFGGSCGG-UHFFFAOYSA-N
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Description

The compound “1-(2-isopropylphenyl)-1H-pyrrole” is a specific type of isocyanate, more specifically an isopropylphenyl isocyanate . Isocyanates are a class of compounds that contain the isocyanate group (-NCO). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are also used in the automobile industry, auto body repair, and building insulation materials .


Synthesis Analysis

The synthesis of isocyanates involves several steps and can be achieved through various methods. One method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves the oxidation of isonitriles to isocyanates by DMSO as the oxidant, catalyzed by trifluoroacetic anhydride .


Chemical Reactions Analysis

Isocyanates, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with water to form carbamate or imidic acid . They can also react with amines to form ureas . These reactions are important in the production of polyurethanes .

Scientific Research Applications

Electrochemical and Spectroscopic Properties

1-(2-isopropylphenyl)-1H-pyrrole has been utilized in the synthesis of N-linked polybispyrroles, showcasing noteworthy electrochromic and ion receptor properties. This compound demonstrates remarkable stability, reversible redox processes, and effective electrochromic properties, transitioning from transparent yellow to light pink and then blue upon oxidation. Its application extends to selective detection of ions like Na+ and Ag+ in organic mediums and surfaces, hinting at potential uses in metal recovery and ion sensing technologies (Mert, Demir, & Cihaner, 2013).

Structural and Chemical Transformations

Research has delved into the intriguing structural behavior of functionalized pyrroles under varying conditions. For instance, studies have observed the migration of enol substituents in pyrrole rings, revealing insights into the molecular dynamics of these compounds. This knowledge enriches our understanding of pyrrole chemistry and aids in the development of new synthetic strategies and materials (Sobenina et al., 2008).

Synthesis and Reactivity

The compound has also been a focus in the synthesis and study of new pyrrole derivatives. These studies have led to the development of methods for selective and efficient production of various pyrrole-based compounds. These advancements are pivotal for various applications, ranging from material science to pharmaceutical development (Hrnčariková & Végh, 2003).

Potential in Drug Development

Despite the exclusion of drug use and dosage information, it is noteworthy that pyrrole derivatives have been extensively studied for their pharmacological potential. Research into 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives, for instance, has highlighted the potential of pyrrole compounds in developing new anti-inflammatory agents (Dholakia, 2023).

Applications in Material Science

Pyrrole-based compounds have demonstrated significant potential in material science, particularly in the development of electro-optic materials. For example, the synthesis and application of donor-acceptor chromophores based on pyrrole derivatives indicate promising directions in the field of nonlinear optical/electro-optic materials (Facchetti et al., 2003).

Corrosion Inhibition

Another intriguing application of pyrrole derivatives is in the field of corrosion science. The use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium exemplifies the versatility of pyrrole-based compounds. Such research is crucial for industries where metal preservation is vital (Zarrouk et al., 2015).

Safety and Hazards

“1-(2-isopropylphenyl)-1H-pyrrole” is likely to be hazardous given its relation to isocyanates. For instance, 2-Isopropylphenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Future Directions

The future directions for the study and use of “1-(2-isopropylphenyl)-1H-pyrrole” and related compounds are vast. For instance, there is ongoing research into the production of bio-based isocyanates, which could provide a more sustainable alternative to traditional, petroleum-based isocyanates . Additionally, there is interest in the potential biological activities of phthalic acid esters, which are related to isocyanates .

properties

IUPAC Name

1-(2-propan-2-ylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNVOWVFGGSCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228208
Record name 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77503-16-3
Record name 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077503163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 1-(2-(1-methylethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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